(2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate
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Overview
Description
“(2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate” is a chemical compound with a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It’s worth noting that the thiazole ring is found in many biologically active compounds .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. “(2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate” may exhibit antibacterial, antifungal, and antiviral effects. Researchers have synthesized various thiazole compounds with potent antimicrobial activity .
Anticancer Potential
Thiazoles have shown promise as antitumor and cytotoxic agents. For instance, certain thiazole derivatives exhibit inhibitory effects on human tumor cell lines. These compounds could be explored further for their potential in cancer therapy .
Antioxidant Properties
Thiazoles may act as antioxidants, protecting cells from oxidative stress. Their chemical structure allows them to scavenge free radicals and reduce oxidative damage .
Anti-Inflammatory Effects
Some thiazole derivatives demonstrate anti-inflammatory activity. These compounds could be investigated for their potential in managing inflammatory conditions .
Neuroprotective Activity
Thiazoles have been studied for their neuroprotective effects. Their ability to modulate neurotransmitter systems makes them interesting candidates for neurodegenerative disease research .
Antihypertensive Potential
Certain thiazole compounds exhibit antihypertensive activity. Researchers have explored their effects on blood pressure regulation .
Antidiabetic Properties
While more research is needed, thiazoles might play a role in diabetes management due to their diverse biological activities .
Other Applications
Thiazoles are also relevant in drug design, including antischizophrenia, anti-HIV, and analgesic agents. Additionally, they serve as building blocks for various chemical compounds, such as sulfur drugs, biocides, and dyes .
Mechanism of Action
Target of Action
Thiazole-containing molecules are known to interact with a variety of biological targets .
Mode of Action
Thiazole-based compounds can behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole-based compounds have been found to influence a variety of biochemical pathways .
Result of Action
Thiazole-based compounds have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that the compound should be stored under inert gas at 4°c .
properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2S/c9-8-10-3-6(13-8)4-12-7(11)5-1-2-5/h3,5H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZFIDNHQXUZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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